REACTION_CXSMILES
|
[N:1]1[C:6]([C:7]([O:9]C)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:11]([O:13][CH3:14])=[O:12].[OH-].[K+]>CO>[CH3:14][O:13][C:11]([C:2]1[N:1]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=[CH:4][CH:3]=1)=[O:12] |f:1.2|
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.52 g
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Type
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reactant
|
Smiles
|
[OH-].[K+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring under argon some starting material
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The solution was cooled in an ice bath
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Type
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STIRRING
|
Details
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the mixture and it was stirred in an ice bath for 2 h
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Duration
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2 h
|
Type
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STIRRING
|
Details
|
stirred for 20 h
|
Duration
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20 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
The mixture stirred for 15 minutes
|
Duration
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15 min
|
Type
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FILTRATION
|
Details
|
the potassium salt was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2×25 mL of ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×80 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.2 mmol | |
AMOUNT: MASS | 6.71 g | |
YIELD: PERCENTYIELD | 60.4% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |